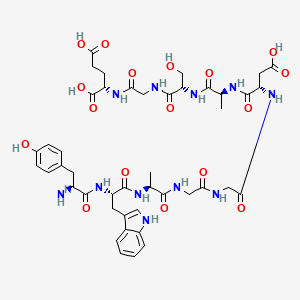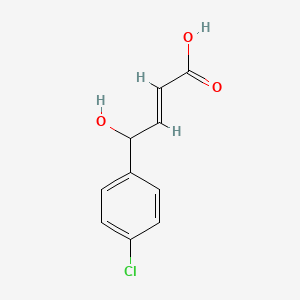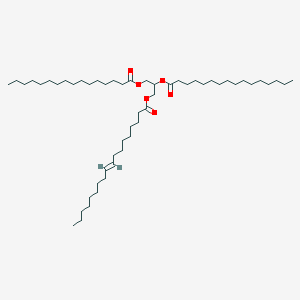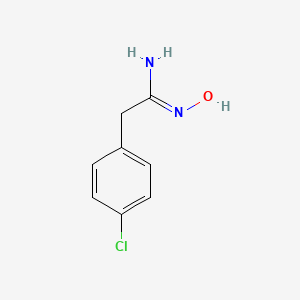
2-(4-Chlorophenyl)-N-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-N-hydroxyethanimidamide is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protecting Group in Organic Synthesis
2-(4-Chlorophenyl)-N-hydroxyethanimidamide and related compounds like 4-Chlorophenyl ether have been used as protecting groups for the hydroxy function in organic synthesis. This group can be introduced to sugar hydroxy groups using diaryliodonium triflate and can be removed by conversion into the corresponding 4-methoxyphenyl ether followed by oxidation (Otsuka, Yamamoto, & Fukase, 2018).
Synthesis and Anti-tumor Activities
Metal complexes derived from derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, closely related to this compound, have been synthesized and tested for anti-tumor activities. These complexes showed inhibitory actions on human colorectal carcinoma cells without affecting normal cells, indicating potential applications in cancer therapy (Aboelmagd et al., 2021).
Antibacterial Activity
Novel heterocyclic compounds containing a 2-(5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl) fragment, which is structurally similar to this compound, have been synthesized and evaluated for their antibacterial activity. These compounds demonstrated good antibacterial activity against various pathogens, including Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016).
Antifungal Properties
Chlorophenyl derivatives, closely related to this compound, have been prepared and evaluated for their in vitro antifungal activity. These compounds exhibited maximum inhibition of growth in certain phytopathogenic fungi, demonstrating their potential as fungicides (Saíz-urra et al., 2009).
Photocatalytic Oxidation Studies
Compounds like 2,4-dichlorophenol, which share a structural similarity with this compound, have been the subject of photocatalytic oxidation studies. These studies provide insights into the degradation pathways of chlorophenols in various environmental conditions, which is crucial for understanding their environmental impact and for developing methods to mitigate their effects (Tang & Huang, 1995).
Electrochemical Sensing
Hydroxylated carbon nanotubes/platinum nanoparticles/rhodamine B composites have been developed for the electrochemical sensing of chlorophenols, including 4-chlorophenol, a compound structurally related to this compound. These sensors are capableof simultaneous determination of chlorophenols with high sensitivity, indicating potential applications in environmental monitoring and quality control (Zhu et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid, are known to cause uncontrolled growth in most broadleaf weeds, while most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Biochemical Pathways
It’s worth noting that similar compounds, such as ddt, undergo remarkable changes and shifts in their isomer ratios, indicating a potential influence on various biochemical pathways .
Pharmacokinetics
Compounds with similar structures have been studied for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties can significantly impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, indicating that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that similar compounds, such as ddt, have been found to undergo significant changes in their environmental fate, indicating that environmental factors may play a crucial role .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-Chlorophenyl)-N-hydroxyethanimidamide involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime, which is then reacted with ethyl chloroformate to form 2-(4-chlorophenyl)-N-hydroxyethanimidoyl chloride. This intermediate is then reacted with ammonia to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "hydroxylamine hydrochloride", "ethyl chloroformate", "ammonia" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 4-chlorobenzaldoxime.", "Step 2: 4-chlorobenzaldoxime is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 2-(4-chlorophenyl)-N-hydroxyethanimidoyl chloride.", "Step 3: 2-(4-chlorophenyl)-N-hydroxyethanimidoyl chloride is reacted with ammonia in the presence of a base such as sodium hydroxide to form 2-(4-Chlorophenyl)-N-hydroxyethanimidamide." ] } | |
CAS No. |
6965-39-5 |
Molecular Formula |
C8H9ClN2O |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
InChI Key |
MLNLOCIMTRRCHX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N\O)/N)Cl |
SMILES |
C1=CC(=CC=C1CC(=NO)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(=NO)N)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



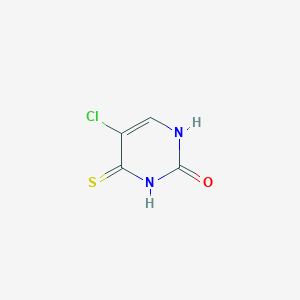

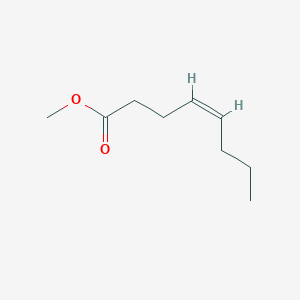
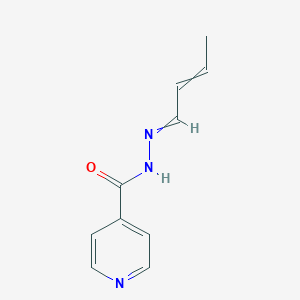

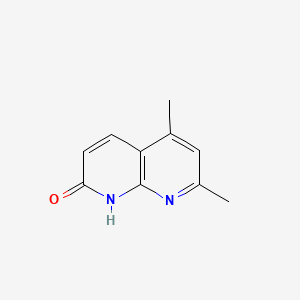

![(7-hydroxy-4-oxochromen-3-yl) (2S,3S,4S,5R,6R)-5-(3,4-dihydroxyphenyl)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B1623484.png)
